![molecular formula C16H19N3O3S B11167467 1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11167467.png)
1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
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Overview
Description
1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a pyrrole moiety, along with a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactionsThe pyrrole moiety is then attached via a coupling reaction, and finally, the methylsulfonyl group is introduced through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and tubulin polymerization inhibition .
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it has potential applications in treating neurological disorders by modulating neurotransmitter systems .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the piperazine ring followed by the introduction of the methylsulfonyl and pyrrole-substituted benzoyl groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are used to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Anticancer Mechanisms : Research conducted on related compounds demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting that this compound may exhibit similar effects .
- Neuroimaging Applications : Isoxazole derivatives related to this compound have been investigated for their potential as PET ligands for visualizing brain targets, indicating possible neurological applications .
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-1H-pyrrole
- 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine
Uniqueness
The presence of both the piperazine ring and the pyrrole moiety, along with the methylsulfonyl group, allows for a wide range of chemical modifications and interactions .
Biological Activity
1-(Methylsulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a synthetic compound characterized by its piperazine core and a methylsulfonyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2S, with a molecular weight of approximately 318.39 g/mol. The structure includes a piperazine ring, which is known for its role in enhancing the bioactivity of various pharmaceutical agents.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation. It may bind to specific sites on these enzymes, altering their activity and leading to reduced tumor growth.
- Neurotransmitter Modulation : The piperazine moiety is associated with interactions at various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and neuroprotection.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's effectiveness was evaluated using the MTT assay, revealing IC50 values in the low micromolar range, indicating significant potency against these cell lines .
Neuropharmacological Effects
The compound's potential neuropharmacological effects were assessed through binding affinity studies on serotonin receptors:
- 5-HT Receptor Agonism : It was found to act as a partial agonist at the 5-HT1A receptor, which is implicated in anxiety and depression therapies. This activity suggests its potential use in treating mood disorders .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in combination therapies for cancer treatment. When used alongside traditional chemotherapeutics, it enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(3-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C16H19N3O3S/c1-23(21,22)19-11-9-18(10-12-19)16(20)14-5-4-6-15(13-14)17-7-2-3-8-17/h2-8,13H,9-12H2,1H3 |
InChI Key |
NICZJRGRDMXLGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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